molecular formula C14H18FNO B6296709 N-Cyclohexyl-3-fluoro-2-methylbenzamide CAS No. 2404734-07-0

N-Cyclohexyl-3-fluoro-2-methylbenzamide

Cat. No.: B6296709
CAS No.: 2404734-07-0
M. Wt: 235.30 g/mol
InChI Key: XVRHTGNESBDBEM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-fluoro-2-methylbenzamide is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.3 g/mol It is characterized by the presence of a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-fluoro-2-methylbenzamide typically involves the reaction of 3-fluoro-2-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-3-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

N-Cyclohexyl-3-fluoro-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-Cyclohexyl-3-fluoro-2-methylbenzamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-3-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRHTGNESBDBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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